3-Fluoropyridine CAS number and properties
3-Fluoropyridine CAS number and properties
An In-depth Technical Guide to 3-Fluoropyridine
This technical guide provides a comprehensive overview of 3-Fluoropyridine, a key building block in medicinal chemistry and organic synthesis.[4][5] It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, reactivity, and applications.
Chemical and Physical Properties
3-Fluoropyridine is a clear, colorless to yellow liquid at room temperature.[2][4] It is a fluorinated pyridine (B92270) derivative with notable alkalinity.[4] The introduction of a fluorine atom can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making 3-Fluoropyridine a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[5][6][7]
| Property | Value |
| Molecular Formula | C5H4FN[1][2][3] |
| Molecular Weight | 97.09 g/mol [1][2][3] |
| Appearance | Clear yellow liquid[1][2][8][9] |
| Boiling Point | 107-108 °C (at 760 mmHg)[2][8] |
| Melting Point | -51 °C[6] (decomposes at 251-254°C[1][2]) |
| Density | 1.13 g/mL at 25 °C[2][10] |
| Refractive Index (n20/D) | 1.472[2][10] |
| Flash Point | 13 °C (55.4 °F)[8][10] |
| pKa | 2.97 (+1) at 25°C[2] |
| Solubility | Soluble in water and miscible with many organic solvents like ethanol, ether, and acetone.[6][9] |
| Vapor Pressure | 3.6 kPa at 25 °C[6] |
Synthesis of 3-Fluoropyridine
The synthesis of 3-Fluoropyridine primarily involves the introduction of a fluorine atom onto the pyridine ring. Common laboratory and industrial methods include:
-
Halogen Exchange Reactions: This method involves replacing a chlorine or bromine atom at the 3-position of a pyridine ring with fluorine.[5] Fluoride (B91410) sources such as potassium fluoride (KF) or cesium fluoride (CsF) are used, often with the aid of phase-transfer catalysts.[5] For instance, the reaction of 3-chloropyridine (B48278) with a combination of CsF and HF has been shown to produce 3-fluoropyridine, although in low yields.[2][11]
-
Diazotization and Fluorination (Balz-Schiemann Reaction): This classic method involves the conversion of a 3-aminopyridine (B143674) derivative into a diazonium salt, which is then decomposed in the presence of a fluoride source to yield 3-fluoropyridine.[5][12]
-
Photoredox-Mediated Coupling: A more recent method describes the synthesis of diversely substituted 3-fluoropyridines from two ketone components.[12][13] This reaction involves the photoredox coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, followed by a one-pot condensation with ammonium (B1175870) acetate (B1210297).[12][13]
Reactivity and Applications in Drug Development
Due to the presence of the electronegative fluorine atom, 3-Fluoropyridine can participate in various organic reactions, including nucleophilic and electrophilic substitutions.[4] It is a crucial intermediate in the pharmaceutical and agrochemical industries.[5]
-
Pharmaceutical Intermediates: The incorporation of fluorine into drug molecules can significantly enhance their efficacy, metabolic stability, lipophilicity, and binding affinity.[5] 3-Fluoropyridine is a key building block for numerous Active Pharmaceutical Ingredients (APIs) targeting central nervous system disorders, inflammatory conditions, and cancer.[5] It has been used in the synthesis of novel pyridine-based enzyme inhibitors.[4]
-
Agrochemicals: In the development of pesticides, herbicides, and fungicides, 3-Fluoropyridine helps create compounds with improved biological activity and target specificity.[5][6]
-
Materials Science: It is also used in the synthesis of functional materials, such as polymer materials with special electrical and optical properties for use in Organic Light Emitting Diodes (OLEDs).[6]
The reactivity of 3-Fluoropyridine includes:
-
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.[4]
-
Oxidation: It can be oxidized to the corresponding N-oxides, which can then be used to synthesize 3-halo-2-pyridones.[2][10]
-
Deprotonation: Studies have been conducted on the deprotonation of 3-fluoropyridine using reagents like Bu3MgLi.[2][10]
Experimental Protocols
Nickel-Catalyzed Coupling Reaction[4]
This protocol describes a nickel-catalyzed cross-coupling reaction involving an aryl fluoride, such as 3-Fluoropyridine.
Materials:
-
Aryl fluoride (e.g., 3-Fluoropyridine) (0.5 mmol)
-
Nickel catalyst Ni(PCy3)2Cl2 (34.6 mg, 0.05 mmol)
-
N-Methyl-2-pyrrolidone (NMP) (1.5 mL + 1.0 mL)
-
Organozinc reagent RZnCl (0.5 M in THF, 1.5 mL + 1.0 mL)
-
Water
-
Acetic acid
-
Ether
-
Anhydrous Na2SO4
-
Schlenk tube
Procedure:
-
To a Schlenk tube, add the aryl fluoride (0.5 mmol), nickel catalyst (34.6 mg, 0.05 mmol), and NMP (1.5 mL).
-
Add the organozinc reagent (1.5 mL, 0.5 M in THF, 1.5 mmol) to the resulting solution.
-
Heat the reaction mixture to 100 °C (bath temperature) and stir for 10 hours.
-
Add an additional 1 mL of NMP and 1 mL of the organozinc reagent to the reaction mixture.
-
Continue stirring at 100 °C for another 10 hours.
-
After the reaction is complete, cool the mixture and add water (10 mL) and a few drops of acetic acid.
-
Extract the mixture three times with ether (3 x 10 mL).
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under vacuum.
-
Purify the residue by silica (B1680970) gel column chromatography to obtain the target product.
Synthesis of Methyl 3-Fluoropyridine-4-carboxylate via Nucleophilic Aromatic Substitution[7]
This protocol details the synthesis of a 3-fluoropyridine derivative through the substitution of a nitro group.
Materials:
-
Methyl 3-nitropyridine-4-carboxylate (120 mg, 0.681 mmol)
-
Cesium fluoride (CsF) (517 mg, 3.406 mmol, 5 equivalents)
-
Dry Dimethyl sulfoxide (B87167) (DMSO) (6 mL)
-
Nitrogen (N2) atmosphere
-
Distilled water
-
Ethyl acetate (EtOAc)
-
Pentane
Procedure:
-
Add methyl 3-nitropyridine-4-carboxylate (120 mg) and CsF (517 mg) to dry DMSO (6 mL) under a nitrogen atmosphere.
-
Heat the reaction mixture at 120 °C for 90 minutes. Monitor the reaction progress by TLC (4:1 EtOAc/pentane).
-
Once the conversion is complete, add distilled water (20 mL) to the reaction mixture.
-
Extract the aqueous mixture with EtOAc (3 x 20 mL).
-
Combine the organic extracts and concentrate them in vacuo.
-
Purify the crude product by flash chromatography (4:1 EtOAc/pentane) to yield the oily product, methyl 3-fluoropyridine-4-carboxylate.
Safety and Handling
3-Fluoropyridine is a highly flammable liquid and vapor and causes skin and serious eye irritation.[1][14] It may also cause respiratory irritation.[8]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents and acids.[6][8][15] The storage area should be a flammables area.[1][8]
-
Handling: Handle in a well-ventilated area or under a chemical fume hood.[16] Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[8] Avoid breathing vapors.[8] Use non-sparking tools and take precautionary measures against static discharge.[8][15] All metal parts of the equipment must be grounded.[8]
-
Fire Fighting: In case of fire, use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[9][16] Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[8][9]
-
Disposal: Dispose of contents and container to an approved waste disposal plant.[8][14]
References
- 1. echemi.com [echemi.com]
- 2. 3-Fluoropyridine | 372-47-4 [chemicalbook.com]
- 3. 3-Fluoropyridine | C5H4FN | CID 67794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. nbinno.com [nbinno.com]
- 6. 3-Fluoropyridine Supplier & Manufacturer in China | Properties, Applications, Safety Data – High Purity 3-Fluoropyridine for Research & Industrial Use [pipzine-chem.com]
- 7. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. 3-Fluoropyridine(372-47-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. 3-Fluoropyridine 99 372-47-4 [sigmaaldrich.com]
- 11. 3-Fluoropyridine synthesis - chemicalbook [chemicalbook.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. 3-Fluoropyridine | 372-47-4 | TCI AMERICA [tcichemicals.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. fishersci.com [fishersci.com]
